9-Oxo-9H-fluorene-2,7-dicarboxylic acid

CAS No.: 792-26-7

Cat. No.: VC2161745

Molecular Formula: C15H8O5

Molecular Weight: 268.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 792-26-7 |

|---|---|

| Molecular Formula | C15H8O5 |

| Molecular Weight | 268.22 g/mol |

| IUPAC Name | 9-oxofluorene-2,7-dicarboxylic acid |

| Standard InChI | InChI=1S/C15H8O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H,(H,17,18)(H,19,20) |

| Standard InChI Key | XMIFYVJZYNTBTI-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CC(=C3)C(=O)O |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CC(=C3)C(=O)O |

Introduction

Chemical Properties and Structure

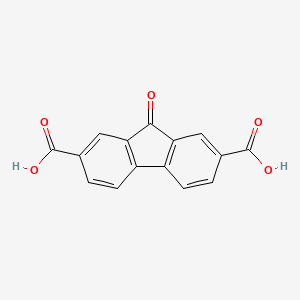

9-Oxo-9H-fluorene-2,7-dicarboxylic acid, also known as 9-fluorenone-2,7-dicarboxylic acid, features a tricyclic structure with two carboxylic acid functional groups and one ketone group. The compound's core consists of a fluorene scaffold with a carbonyl group at the 9-position, creating an electron-deficient aromatic system. The two carboxylic acid groups positioned at the 2 and 7 positions provide sites for further functionalization and reactivity.

Basic Chemical Information

The following table summarizes the key chemical properties of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid:

| Property | Value |

|---|---|

| Chemical Name | 9-Oxo-9H-fluorene-2,7-dicarboxylic acid |

| CAS Number | 792-26-7 |

| Molecular Formula | C₁₅H₈O₅ |

| Molecular Weight | 268.23 g/mol |

| IUPAC Name | 9-oxo-9H-fluorene-2,7-dicarboxylic acid |

| SMILES Notation | O=C(C1=CC(C2=O)=C(C3=C2C=C(C(O)=O)C=C3)C=C1)O |

| Purity (Commercial) | 96.00% |

The compound possesses significant chemical reactivity due to its functional groups. The carboxylic acid moieties can participate in esterification, amidation, and salt formation, while the ketone group can undergo nucleophilic addition reactions, reduction, and condensation reactions . This multifunctional character makes it valuable in organic synthesis as a versatile building block.

Synthesis Methods

Oxidative Synthesis

9-Oxo-9H-fluorene-2,7-dicarboxylic acid can be synthesized through various methods involving the oxidation of fluorene derivatives. These processes typically employ strong oxidizing agents to transform the methylene group at position 9 to a ketone and to introduce carboxylic acid functionalities at positions 2 and 7. The oxidation is generally performed under controlled conditions to ensure regioselectivity and maximize yield.

Synthetic Challenges

The synthesis of this compound presents several challenges, including:

-

Controlling the regioselectivity of carboxylation

-

Preventing over-oxidation of the fluorene core structure

-

Purification of the final product from reaction byproducts

-

Optimizing reaction conditions to enhance yield and purity

Researchers have developed various methodologies to address these challenges, incorporating catalysts and specific reaction conditions to improve synthetic efficiency.

Applications in Chemical Research

Organic Synthesis

9-Oxo-9H-fluorene-2,7-dicarboxylic acid serves as a key building block for synthesizing more complex organic molecules, including polymers and pharmaceuticals. Its bifunctional carboxylic acid groups make it particularly useful for polymer chemistry, where it can act as a monomer in condensation polymerization reactions. The rigid fluorene core provides structural stability to resulting polymers, enhancing their mechanical and thermal properties.

Materials Science Applications

In materials science, derivatives of this compound have been explored for applications in:

-

Organic electronic materials

-

Fluorescent sensors and probes

-

Coordination polymers and metal-organic frameworks

-

Photovoltaic materials

The planar aromatic structure with electron-withdrawing groups makes it suitable for electron-transport materials in organic electronics.

| Specification | Value |

|---|---|

| Appearance | Solid powder |

| Purity | ≥96.00% |

| MDL Number | MFCD00016355 |

| Storage Conditions | Cool, dry place |

| Primary Use | Research chemical |

| Research Applications | Organic synthesis, materials science, life sciences |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume